molecular formula C22H18N2OS2 B3311985 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide CAS No. 946286-84-6

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide

Cat. No.: B3311985
CAS No.: 946286-84-6
M. Wt: 390.5 g/mol
InChI Key: PQNVQCKVARMZOJ-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with a methylsulfanyl group.

Chemical Reactions Analysis

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c1-14-7-12-18-20(13-14)27-22(24-18)15-8-10-16(11-9-15)23-21(25)17-5-3-4-6-19(17)26-2/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNVQCKVARMZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
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N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
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N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
Reactant of Route 4
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
Reactant of Route 5
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
Reactant of Route 6
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N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide

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